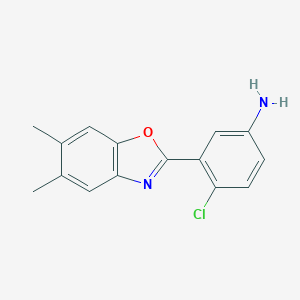
4-氯-3-(5,6-二甲基-1,3-苯并噁唑-2-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry, pharmaceuticals, and industrial chemistry due to their diverse biological activities .
科学研究应用
4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies to understand the interactions of benzoxazole derivatives with biological targets such as enzymes and receptors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various functional materials, including dyes, pigments, and polymers.
作用机制
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery . They exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
It’s known that benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery
Biochemical Pathways
Given the broad range of biological activities exhibited by benzoxazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and target involved.
Result of Action
It’s known that benzoxazole derivatives have displayed antifungal activity similar to the standard drug voriconazole against aspergillus niger . This suggests that this compound could potentially have similar effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst . The reaction is usually carried out under reflux conditions in a suitable solvent like water or ethanol.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole derivatives .
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
- 4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
Uniqueness
4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of both chloro and dimethyl substituents on the benzoxazole ring. These substituents can influence the compound’s chemical reactivity, biological activity, and interaction with molecular targets, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-7-10(17)3-4-12(11)16/h3-7H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHJWFMRLLGMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

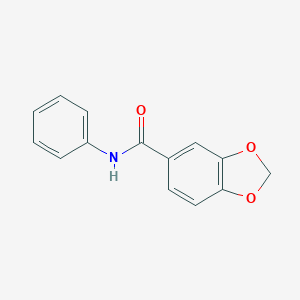
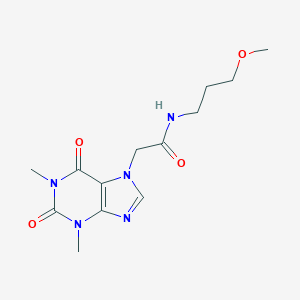
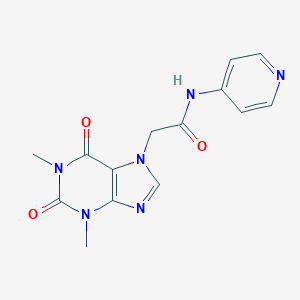
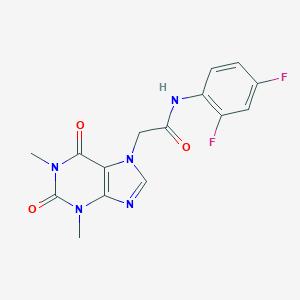
![ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]ACETATE](/img/structure/B408900.png)
![N-[4-(benzyloxy)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B408901.png)

![5-(3,4-dichlorophenyl)-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B408903.png)
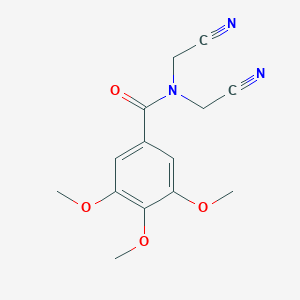
![4-(2-bromophenyl)-1,8-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B408909.png)
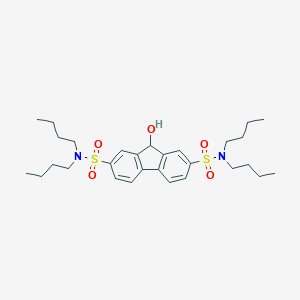
![4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B408912.png)
![1-chloro-9-nitro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B408914.png)
